1-(4-(2-Methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)-3-phenylpropan-1-one - 1428355-84-3

1-(4-(2-Methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)-3-phenylpropan-1-one

Catalog Number: EVT-3136525
CAS Number: 1428355-84-3
Molecular Formula: C24H28N6O
Molecular Weight: 416.529
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994)

  • Compound Description: GDC-0994 (22) is a small molecule inhibitor that demonstrates oral bioavailability and selectively targets ERK kinase activity. [] This compound is under development for potential use in cancer treatment by targeting the RAS/RAF/MEK/ERK signaling cascade, often activated in cancers with BRAF or RAS mutations. []

3-(2,6-Dichloro-3,5-dimethoxyphenyl)-1-(6-(4-(4-ethylpiperazin-1-yl)phenylamino)pyrimidin-4-yl)-1-methylurea (NVP-BGJ398)

  • Compound Description: NVP-BGJ398 (1h) is a potent and selective inhibitor of fibroblast growth factor receptor tyrosine kinases 1, 2, and 3. [] This compound exhibits significant antitumor activity in models of RT112 bladder cancer with overexpressed wild-type FGFR3. []

Imatinib

  • Compound Description: Imatinib is a widely used therapeutic agent for treating leukemia by specifically inhibiting tyrosine kinase activity. []
  • Relevance: Although the specific structure of Imatinib isn't provided in the paper, it is mentioned as a "polytopic molecule" structurally characterized in its piperazin-1-ium salt form (with various counterions like mesylate, picrate, citrate, fumarate, or malonate). [] This structural similarity, particularly the presence of a piperazine moiety, to 1-(4-(2-Methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)-3-phenylpropan-1-one suggests potential anti-cancer properties, possibly through tyrosine kinase inhibition.

8-(1-{4-[(5-Chloro-4-{[2-(dimethylphosphoryl)phenyl]amino}pyrimidin-2-yl)amino]-3-methoxyphenyl}piperidin-4-yl)-1-methyl-1,8-diazaspiro[4.5]decan-2-one

  • Compound Description: This compound, represented by the general formula 1 in the referenced paper, acts as an anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR) inhibitor. [] It demonstrates promising anti-cancer activity, particularly in non-small cell lung cancer (NSCLC), including brain metastases. []

1-(6-[(4-Fluorophenyl)methyl]-5-(hydroxymethyl)-3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridin-1-yl)-2-[(2R,5R)-5-methyl-2-([(3R)-3-methylmorpholin-4-yl]methyl)piperazin-1-yl]ethan-1-one (ASTX660)

  • Compound Description: ASTX660 (27) is a nonpeptidomimetic antagonist developed from fragment-based screening and structure-guided optimization. [] This compound is a potent antagonist of both cIAP1 and XIAP, demonstrating potential as an anti-cancer therapeutic by targeting inhibitor of apoptosis proteins (IAPs). []

1-{(3R,4R)-3-[(5-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy]methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one (PF-06459988)

  • Compound Description: PF-06459988 is a third-generation irreversible inhibitor designed to target drug-resistant double mutant EGFRs (L858R/T790M, Del/T790M) with high potency and selectivity. [] This compound demonstrates minimal activity against wild-type EGFR, suggesting a reduced potential for adverse effects associated with first-generation EGFR TKIs. []

(R)-8-(6-Methyl-4-oxo-1,4,5,6-tetrahydropyrrolo[3,4-b]pyrrol-2-yl)-3-(1-methylcyclopropyl)-2-((1-methylcyclopropyl)amino)quinazolin-4(3H)-one (Compound 28)

  • Compound Description: Compound 28 is a potent and selective pan-Pim kinase inhibitor demonstrating promising activity against hematological malignancies. [] It exhibits improved potency, solubility, and drug-like properties compared to earlier analogs. []

((S)-2,2-Difluorocyclopropyl)((1R,5S)-3-(2-((1-methyl-1H-pyrazol-4-yl)amino)pyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octan-8-yl)methanone (PF-06700841)

  • Compound Description: PF-06700841 (compound 23) is a dual JAK1/TYK2 inhibitor developed for treating autoimmune diseases. [] This compound is currently in Phase II clinical development for conditions like psoriasis, psoriatic arthritis, inflammatory bowel disease, and rheumatoid arthritis. []

6-[(3S,4S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one (IACS-15414)

  • Compound Description: IACS-15414 (compound 30) is a potent and orally bioavailable SHP2 inhibitor with potential applications in treating various cancers driven by RTK activation or KRAS mutations. []

Properties

CAS Number

1428355-84-3

Product Name

1-(4-(2-Methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)-3-phenylpropan-1-one

IUPAC Name

1-[4-[2-methyl-6-[(4-methylpyridin-2-yl)amino]pyrimidin-4-yl]piperazin-1-yl]-3-phenylpropan-1-one

Molecular Formula

C24H28N6O

Molecular Weight

416.529

InChI

InChI=1S/C24H28N6O/c1-18-10-11-25-21(16-18)28-22-17-23(27-19(2)26-22)29-12-14-30(15-13-29)24(31)9-8-20-6-4-3-5-7-20/h3-7,10-11,16-17H,8-9,12-15H2,1-2H3,(H,25,26,27,28)

InChI Key

YQVXTHVTHRAABK-UHFFFAOYSA-N

SMILES

CC1=CC(=NC=C1)NC2=CC(=NC(=N2)C)N3CCN(CC3)C(=O)CCC4=CC=CC=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.